molecular formula C14H17NO3 B7504984 1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone

1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone

Cat. No. B7504984
M. Wt: 247.29 g/mol
InChI Key: QAUQLUQROFVKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone, also known as HPPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. HPPME has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in drug development and disease treatment.

Mechanism of Action

The mechanism of action of 1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone is not fully understood, but it has been suggested that it may act as a free radical scavenger, preventing oxidative damage to cells. It has also been found to inhibit the activity of enzymes involved in inflammatory pathways, leading to a reduction in inflammation.
Biochemical and Physiological Effects
1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone has been found to exhibit various biochemical and physiological effects, including the inhibition of protein kinase C activity, the reduction of oxidative stress, and the modulation of neurotransmitter release. It has also been found to have a protective effect on cells, preventing cell death and promoting cell survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone in lab experiments is its ability to penetrate the blood-brain barrier, making it a potential candidate for research in the treatment of neurological diseases. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent. Further studies may also focus on optimizing the synthesis method of 1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone to improve its solubility and increase its potential for use in lab experiments.
In conclusion, 1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone is a promising chemical compound that has gained attention in the scientific community due to its potential applications in medicine. Its ability to exhibit various biochemical and physiological effects makes it a promising candidate for research in drug development and disease treatment. Further research is needed to fully understand its mechanism of action and its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone involves the reaction of 4-hydroxyphenylacetone with 2-methoxyethylamine in the presence of a reducing agent. The resulting product is then subjected to cyclization using a Lewis acid catalyst to yield 1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.

Scientific Research Applications

1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone has been the subject of several scientific studies due to its potential applications in the field of medicine. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for research in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-10-14(17)15-8-6-12(7-9-15)11-2-4-13(16)5-3-11/h2-6,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUQLUQROFVKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(=CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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